盐酸小檗碱水合物
描述
Berberine has shown to be effective in inhibiting cell proliferation and promoting apoptosis in various cancerous cells; MAPK and Wnt/β-catenin pathways affected by Berberine.IC50 value:Target: Anticancer agentThe plant-based alkaloid berberine has potential therapeutic applications for breast cancer, although a better understanding of the genes and cellular pathways regulated by this compound is needed to define the mechanism of its action in cancer treatment. In this review, the molecular targets of berberine in various cancers, particularly breast cancer, are discussed. Berberine was shown to be effective in inhibiting cell proliferation and promoting apoptosis in various cancerous cells. Some signaling pathways affected by berberine, including the MAP (mitogen-activated protein) kinase and Wnt/β-catenin pathways, are critical for reducing cellular migration and sensitivity to various growth factors [1]. Treatment with BBR(Berberine) in rats on the atherogenic diet reduced plasma total cholesterol and nonHDL cholesterol levels by 29%-33% and 31%-41%, respectively, with no significant differences being observed among the three doses [2]. Berberine induced both apoptotic and autophagic death of HepG2 cells, which was associated with a significant activation of AMPK and an increased expression of the inactive form of acetyl-CoA carboxylase (ACC) [3]. Berberine did not show major effects on viability of HEK-293 embryonic kidney and HCT116 colon carcinoma cells and was not toxic in concentrations up to 20 μM. Berberine inhibited β-catenin transcriptional activity and attenuated anchorage-independent growth. As a result of berberine treatment, cellular levels of active β-catenin were reduced concomitant with an increase in the expression of E-cadherin [4].
科学研究应用
药理特性增强
盐酸小檗碱 (BCl) 已被用于合成新的共晶,用于潜在的药物片剂制剂 {svg_1}. BCl 与苯二酚异构体的共晶比 BCl 表现出更好的抗高湿稳定性和更高的固有溶解速率和粉末溶解速率 {svg_2}. 这种共晶化过程已被发现能增强 BCl 的药理特性,有助于药物开发 {svg_3}.
抗菌和抗炎活性
小檗碱以其抗菌和抗炎活性而闻名 {svg_4}. 它已被用于治疗各种疾病,包括室性心律失常和室上性心律失常 {svg_5}.
中枢神经系统疾病
最近的研究表明,小檗碱对中枢神经系统具有保护作用 {svg_6}. 它被认为是阿尔茨海默病、脑缺血、精神抑郁、焦虑和精神分裂症等疾病中的一种很有前途的药物 {svg_7}.
抗癌特性
盐酸小檗碱水合物已被用于治疗包括癌症在内的各种疾病 {svg_8}. 其抗癌特性使其成为医学研究中一种有价值的化合物 {svg_9}.
糖尿病和心血管疾病治疗
小檗碱已被用于治疗糖尿病和心血管疾病 {svg_10}. 它具有扩张血管、降低血压和血栓形成的作用 {svg_11}.
降血糖作用和脂质代谢
小檗碱具有强大的口服降血糖作用,并且在脂质代谢中有效 {svg_12}. 这些发现使其成为一种很有前途的糖尿病治疗药物 {svg_13}.
作用机制
Target of Action
Berberine chloride hydrate (BBR) is a naturally occurring isoquinoline alkaloid that has been identified to interact with several cellular and molecular targets . These targets include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .
Mode of Action
BBR interacts with its targets, leading to a variety of changes in cellular function. For instance, it shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also inhibits DNA topoisomerase .
Biochemical Pathways
BBR affects several biochemical pathways. It shows anti-inflammatory and antioxidant activity by regulating AMPK, NF-κB, and other pathways . It also impacts lipid metabolism, reducing the body’s ability to uptake long-chain fatty acids, which could prevent weight gain and cholesterol buildup . Furthermore, BBR downregulates the expression of genes involved in lipogenesis and upregulates those involved in energy expenditure in adipose tissue and muscle .
Pharmacokinetics
The pharmacokinetics of BBR is complex due to its poor bioavailability when administered orally . This is primarily due to P-glycoprotein (P-gp)-mediated efflux and self-aggregation, which greatly hinder its absorption . To overcome this, transdermal formulations of BBR have been developed, which have shown to achieve BBR levels well above oral administration .
Result of Action
The molecular and cellular effects of BBR’s action are diverse. It has been found to suppress Streptococcus mutans biofilm formation as well as its cariogenic virulence including acid production and EPS synthesis . It also reduces the antioxidant capacity of S. aureus . In human liver cells, BBR administration resulted in a dose- and time-dependent increase in InsR expression, InsR mRNA, and protein expression .
Action Environment
The action, efficacy, and stability of BBR can be influenced by environmental factors such as pH. For instance, the antibacterial effect of BBR was found to be enhanced under acidic and alkaline conditions . This suggests that the environment in which BBR is administered can significantly impact its therapeutic effectiveness.
生化分析
Biochemical Properties
Berberine chloride hydrate plays a crucial role in various biochemical reactions. One of its primary actions is the activation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. By activating AMPK, berberine chloride hydrate enhances glucose uptake in muscle cells and improves insulin sensitivity, which is particularly beneficial for individuals with type 2 diabetes . Additionally, berberine chloride hydrate interacts with several biomolecules, including transcription factors, cytokines, and enzymes. It inhibits the activity of pro-inflammatory cytokines and reduces oxidative stress, thereby exerting anti-inflammatory effects . Berberine chloride hydrate also modulates lipid metabolism, leading to lowered cholesterol and triglyceride levels .
Cellular Effects
Berberine chloride hydrate has significant effects on various types of cells and cellular processes. It influences cell function by activating AMPK, which regulates metabolism and energy levels within cells . This activation leads to improved glucose uptake, enhanced fatty acid oxidation, and inhibited lipid synthesis . Berberine chloride hydrate also affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce inflammation and oxidative stress, which can help alleviate symptoms associated with chronic inflammatory conditions such as arthritis, metabolic syndrome, and cardiovascular disease . Furthermore, berberine chloride hydrate has antimicrobial properties, disrupting the cell wall synthesis of bacteria and making it effective against various pathogenic microorganisms .
Molecular Mechanism
The molecular mechanism of berberine chloride hydrate involves multiple pathways. One key mechanism is the activation of AMPK, which stimulates glucose uptake, enhances fatty acid oxidation, and inhibits lipid synthesis . Berberine chloride hydrate also modulates the expression of various genes involved in tumorigenesis and inflammation, including transcription factor nuclear factor-kappa B (NF-kB), myeloid cell leukemia 1 (Mcl-1), B-cell lymphoma 2 (Bcl-2), and cyclooxygenase (COX)-2 . Additionally, it affects the activity of enzymes such as peroxisome proliferator-activated receptor (PPAR)-γ and glucose transporter (GLUT) 4, further amplifying its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of berberine chloride hydrate can change over time. Studies have shown that berberine chloride hydrate is stable for up to six months under various pH and temperature conditions . Its bioavailability is relatively low, and it undergoes extensive first-pass metabolism . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with berberine chloride hydrate demonstrating sustained anti-inflammatory and antioxidant properties . Additionally, chronic administration of berberine chloride hydrate has been shown to result in higher levels of circulating berberine and its metabolites .
Dosage Effects in Animal Models
The effects of berberine chloride hydrate vary with different dosages in animal models. Studies have shown that berberine chloride hydrate has a dose-dependent effect on memory improvement in animal models of Alzheimer’s disease . At higher doses, berberine chloride hydrate has been observed to have toxic effects, including gastrointestinal discomfort and liver toxicity . At therapeutic doses, it has shown promise in treating metabolic disorders, cardiovascular diseases, and certain forms of cancer .
Metabolic Pathways
Berberine chloride hydrate is involved in several metabolic pathways. It is extensively metabolized in the liver and intestine, with phase II metabolites being the major metabolites present in blood circulation . The primary metabolic pathways include glucuronidation and sulfation, leading to the formation of metabolites such as berberrubine, demethyleneberberine, and jatrorrhizine . These metabolites contribute to the therapeutic effects of berberine chloride hydrate by modulating metabolic flux and metabolite levels .
Transport and Distribution
Berberine chloride hydrate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the intestine and undergoes extensive first-pass metabolism in the liver . The compound is then distributed to various tissues, including the liver, kidney, and brain . Berberine chloride hydrate interacts with transporters and binding proteins, which facilitate its localization and accumulation within cells . The bioavailability of berberine chloride hydrate is relatively low, with only a small fraction of the administered dose reaching systemic circulation .
Subcellular Localization
The subcellular localization of berberine chloride hydrate plays a crucial role in its activity and function. Studies have shown that berberine chloride hydrate is enriched in the mitochondria of cells . The mitochondrial membrane potential significantly enhances berberine uptake and inhibits its efflux, leading to higher intracellular concentrations . This localization is essential for its therapeutic effects, as it allows berberine chloride hydrate to interact with mitochondrial enzymes and modulate cellular energy metabolism .
属性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJXFPOPCFZOC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987465 | |
Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68030-18-2 | |
Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Berberine chloride hydrate interact with bacterial biofilms, and what are the implications for its use in treating dental caries?
A2: BCH effectively inhibits Streptococcus mutans biofilm formation by downregulating the expression of crucial genes involved in bacterial adhesion, colonization, and biofilm formation, such as srtA, spaP, and gbpC []. This inhibitory effect is particularly relevant in the context of dental caries, where S. mutans plays a major role. By suppressing biofilm formation and reducing acid production (through downregulation of comX and ldh genes) [], BCH shows promise as a potential therapeutic agent for preventing and managing dental caries.
Q2: Can Berberine chloride hydrate be incorporated into drug delivery systems, and what are the advantages of doing so?
A3: Yes, BCH can be successfully incorporated into advanced drug delivery systems. One example is its incorporation into shape memory polyurethane (SMPU) fibers using core-sheath wet-spinning technology []. These composite fibers offer controlled and programmable release of BCH, demonstrating pH-dependent release kinetics influenced by both diffusion and drug solubility []. The ability to tailor the release rate by manipulating the fiber shape through stretching and fixation opens up exciting possibilities for personalized drug delivery applications.
Q3: What are the potential applications of Berberine chloride hydrate beyond its antibacterial effects?
A4: Research suggests that BCH holds therapeutic potential beyond its antimicrobial properties. Studies show that BCH, in combination with aerobic exercise, might offer benefits in managing diabetes-related complications []. Although specific investigations into BCH's impact on cardiac muscle mitochondrial biogenesis in diabetic rats did not reveal significant changes at the tested doses [], further research with higher doses and different training protocols is warranted. Additionally, investigations into BCH's potential against harmaline-induced motor impairments in rat models of tremor [] highlight its potential therapeutic applications in neurological disorders.
Q4: How can we visually detect Perfluorooctane sulfonate (PFOS) using Berberine chloride hydrate?
A5: Interestingly, BCH plays a role in the highly selective fluorescent visual detection of PFOS. This method utilizes blue fluorescent carbon dots and leverages the interaction between BCH and PFOS []. This highlights the versatility of BCH in analytical chemistry applications, particularly in environmental monitoring and assessment.
Q5: What is the role of Berberine chloride hydrate in psoriasis phototherapy?
A6: BCH demonstrates potential as a UV-A and UV-B blocking agent, which are crucial components in topical creams for psoriasis phototherapy []. Research indicates that a combination of BCH and quercetin hydrate exhibits suitable UV blocking properties and acceptable photostability for potential application in these formulations []. Furthermore, this combination showed comparable cytotoxicity to standard UV filters like avobenzone and octinoxate at low concentrations [], suggesting a potential for developing safer and more effective topical treatments for psoriasis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。